N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine
Brand Name:
Vulcanchem
CAS No.:
6624-51-7
VCID:
VC21321522
InChI:
InChI=1S/C10H16N2O2/c1-9(2)6-4-5-10(9,3)8(12-14)7(6)11-13/h6,13-14H,4-5H2,1-3H3/b11-7-,12-8-
SMILES:
CC1(C2CCC1(C(=NO)C2=NO)C)C
Molecular Formula:
C10H16N2O2
Molecular Weight:
196.25 g/mol
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine
CAS No.: 6624-51-7
Cat. No.: VC21321522
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6624-51-7 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | (NE)-N-[(3Z)-3-hydroxyimino-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H16N2O2/c1-9(2)6-4-5-10(9,3)8(12-14)7(6)11-13/h6,13-14H,4-5H2,1-3H3/b11-7-,12-8- |
| Standard InChI Key | HNLKCWGPKBXHIN-UHFFFAOYSA-N |
| Isomeric SMILES | CC1(C2CCC1(C(=C2NO)N=O)C)C |
| SMILES | CC1(C2CCC1(C(=NO)C2=NO)C)C |
| Canonical SMILES | CC1(C2CCC1(C(=C2NO)N=O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator